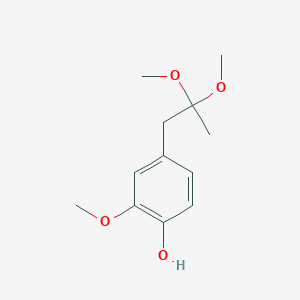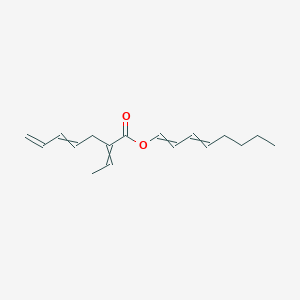
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate: is an organic compound characterized by its unique structure, which includes conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate can be achieved through the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction typically occurs under mild conditions of temperature and pressure (70°C, 100 atm) to yield the desired esters .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and halogenating agents are frequently employed.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of polymers and other materials due to its reactive double bonds, which allow for various polymerization reactions .
Wirkmechanismus
The mechanism by which octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate exerts its effects involves the reactivity of its conjugated double bonds. These bonds can participate in electrophilic and nucleophilic addition reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Ethyl decadienoate: Known for its use in flavors and perfumery.
2,6-Octadienal: Another compound with conjugated double bonds, used in various chemical applications.
Uniqueness: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is unique due to its specific structure, which includes both octadienyl and ethylidene groups.
Eigenschaften
CAS-Nummer |
94698-90-5 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate |
InChI |
InChI=1S/C17H24O2/c1-4-7-9-10-11-13-15-19-17(18)16(6-3)14-12-8-5-2/h5-6,8,10-13,15H,2,4,7,9,14H2,1,3H3 |
InChI-Schlüssel |
LCSQBGWJHBHIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=COC(=O)C(=CC)CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

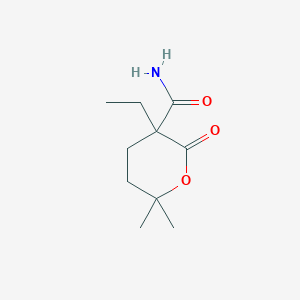
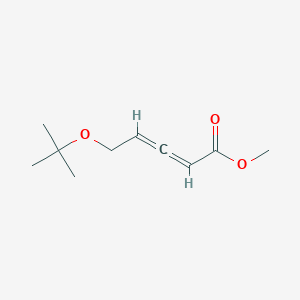
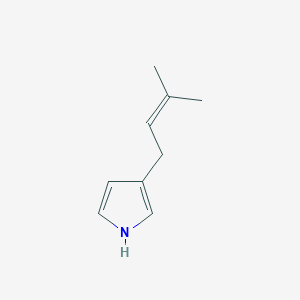
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
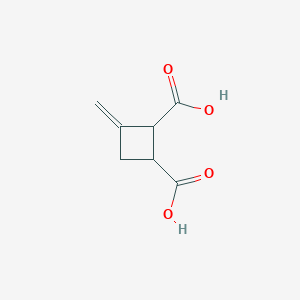

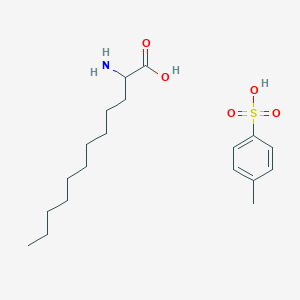

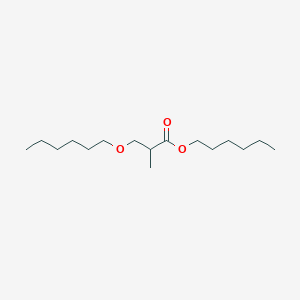
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
